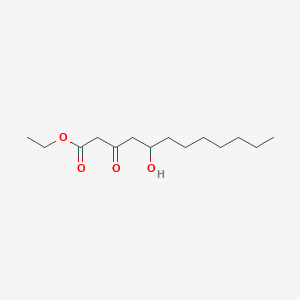
Ethyl 5-hydroxy-3-oxododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-3-oxododecanoate is an organic compound with the molecular formula C14H26O4. It is a derivative of dodecanoic acid, featuring both a hydroxy group and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-3-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of the corresponding bisenolates with molecular oxygen . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using molecular oxygen or other oxidizing agents. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, including halides and acids, can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-3-oxododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-oxododecanoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical processes, influencing the compound’s overall behavior and effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Ethyl 5-hydroxy-3-oxoundecanoate: Similar structure with one less carbon atom.
Ethyl 5-hydroxy-3-oxotridecanoate: Similar structure with one more carbon atom.
Uniqueness
Ethyl 5-hydroxy-3-oxododecanoate is unique due to its specific carbon chain length and the presence of both hydroxy and keto functional groups. This combination of features makes it particularly useful in various chemical reactions and applications .
Properties
CAS No. |
650596-77-3 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
ethyl 5-hydroxy-3-oxododecanoate |
InChI |
InChI=1S/C14H26O4/c1-3-5-6-7-8-9-12(15)10-13(16)11-14(17)18-4-2/h12,15H,3-11H2,1-2H3 |
InChI Key |
YXZZFEFJWFRJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=O)CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



dimethylsilane](/img/structure/B12603430.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
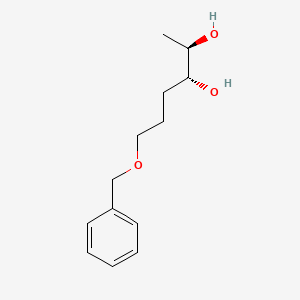
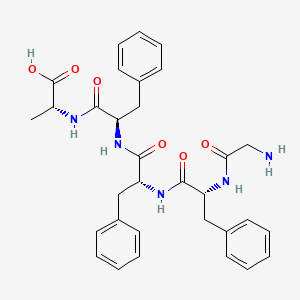
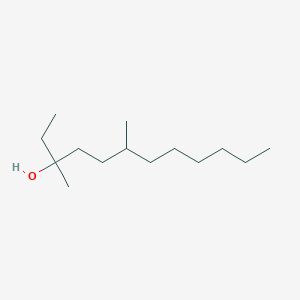
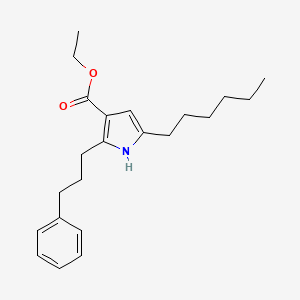
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
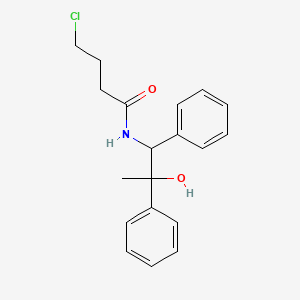
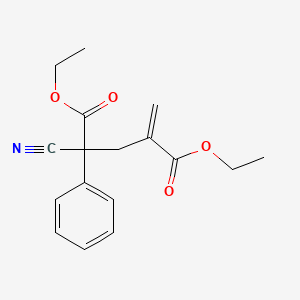
![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
